ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Description

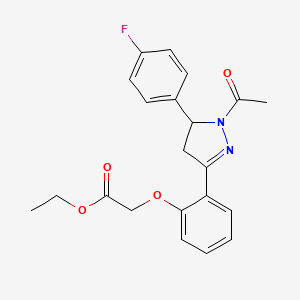

Ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-fluorophenyl group at position 5, an acetyl moiety at position 1, and an ethyl acetate-linked phenoxy group at position 3 (Figure 1). Its structure combines electron-withdrawing (acetyl, 4-fluorophenyl) and lipophilic (ethyl acetate) groups, which influence solubility, bioavailability, and target interactions .

Properties

IUPAC Name |

ethyl 2-[2-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4/c1-3-27-21(26)13-28-20-7-5-4-6-17(20)18-12-19(24(23-18)14(2)25)15-8-10-16(22)11-9-15/h4-11,19H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUDFYYYVWMWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor, such as 1-acetyl-4-fluorophenylhydrazine, with an appropriate diketone or aldehyde under acidic or basic conditions to form the pyrazole ring.

Substitution reaction: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with a phenoxyacetate ester, such as ethyl 2-bromoacetate, in the presence of a base like potassium carbonate or sodium hydride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ethyl 2-bromoacetate in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate typically involves multi-step reactions that include the formation of the pyrazole moiety. The synthesis process can vary, but it generally includes:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of a suitable hydrazine derivative with an appropriate carbonyl compound.

- Acetylation : The introduction of an acetyl group to enhance the compound's biological properties.

- Esterification : The final step usually involves esterification to form ethyl 2-(2-(...).

Antimicrobial Activity

Numerous studies have demonstrated that compounds containing the pyrazole structure exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showcasing promising results:

- Inhibition of Bacterial Growth : Research indicates that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Ethyl 2-(...) | 25 | Pseudomonas aeruginosa |

| Ethyl 2-(...) | 32 | E. coli |

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Anti-inflammatory Properties

Research has indicated that ethyl 2-(...) exhibits anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways . This makes it a candidate for further development in treating inflammatory diseases.

Case Study on Antimicrobial Efficacy

A study published in Molecules highlighted the synthesis of various pyrazole derivatives, including ethyl 2-(...), which were tested against multiple bacterial strains. The results demonstrated a strong correlation between structural modifications and antimicrobial activity .

Case Study on Antitumor Activity

In another investigation, a series of pyrazole compounds were screened for their ability to inhibit tumor cell lines. Ethyl 2-(...) showed significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acylpyrazoline derivatives, focusing on molecular properties, synthetic pathways, and biological activities.

Structural Analogues and Substituent Effects

Key analogues include compounds from the acylpyrazoline family, such as ethyl 2-(4-(1-(3,5-dinitrobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate (Compound 9) and its hydrolyzed derivative (Compound 10) (Table 1) .

Table 1: Structural and Physicochemical Comparison

*Estimated using computational tools (e.g., ChemDraw).

Key Observations:

Substituent Impact on Bioactivity: The target compound’s acetyl group (R1) is less electron-withdrawing than the 3,5-dinitrobenzoyl group in Compound 7. The 4-fluorophenyl group (R2) enhances lipophilicity compared to unsubstituted phenyl rings, improving membrane permeability but possibly reducing aqueous solubility.

Solubility and Log P :

- The ethyl acetate side chain (R3) in the target compound and Compound 9 increases hydrophobicity (c log P ~2.5–3.1), whereas Compound 10’s carboxylic acid group improves solubility but lowers c log P (2.8).

Biological Activity :

Research Findings and Implications

Antichlamydial Activity

Acylpyrazolines like Compound 9 demonstrate selective inhibition of Chlamydia trachomatis (MIC = 0.25 μM) with minimal cytotoxicity to host cells. The target compound’s structural modifications may alter this selectivity, necessitating further testing .

Toxicity and Selectivity

The 4-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogues, enhancing pharmacokinetic stability. However, increased lipophilicity could raise off-target risks .

Biological Activity

Ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's effectiveness against MCF-7 (breast cancer) and HEPG-2 (liver cancer) cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|

| MCF-7 | 12.5 | Doxorubicin |

| HEPG-2 | 15.0 | Sorafenib |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G2/M phase, leading to reduced proliferation rates in treated cells .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against several pathogens.

Antimicrobial Efficacy

In vitro assays tested the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Control Drug |

|---|---|---|

| Staphylococcus aureus | 64 | Ciprofloxacin |

| Escherichia coli | 128 | Amoxicillin |

| Pseudomonas aeruginosa | 256 | Gentamicin |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Inflammation plays a key role in various diseases, including cancer. Compounds containing pyrazole structures have been noted for their anti-inflammatory effects.

Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can lead to reduced inflammation in cellular models exposed to lipopolysaccharides (LPS).

Q & A

Q. Table 1: Impact of Substituents on Bioactivity

Advanced: How can enantiomers of chiral derivatives be separated and characterized?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® OD column with 20% methanol/CO₂ (5 mL/min, 35°C) for baseline separation .

- Circular Dichroism (CD): Confirm enantiomeric purity by comparing CD spectra with known standards .

- Crystallographic Analysis: Determine absolute configuration via anomalous dispersion in SHELXL .

Advanced: What approaches are used to investigate polymorphism or solvatomorphism in this compound?

Methodological Answer:

- Powder X-Ray Diffraction (PXRD): Compare experimental patterns with simulated data from Mercury 4.3 .

- Thermogravimetric Analysis (TGA): Identify solvent loss events (e.g., 5–10% weight loss below 150°C) .

- Crystal Structure Prediction (CSP): Use force-field methods (e.g., Materials Studio) to model stable polymorphs .

Basic: Which analytical techniques are suitable for assessing stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1 M HCl/NaOH (24 hours, 40°C) and analyze degradation products via LC-MS .

- Thermal Stability: Use differential scanning calorimetry (DSC) to detect melting point shifts or decomposition above 200°C .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate logP (<3.5 for optimal permeability) and rule out PAINS alerts .

- MD Simulations: Run 100-ns simulations (AMBER) to assess target binding stability and ligand-receptor hydrogen bonding .

Advanced: What mechanistic insights can be gained from studying its interaction with biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to enzymes like topoisomerase II .

- Fluorescence Quenching: Monitor tryptophan residue changes in target proteins upon ligand binding .

Basic: How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.